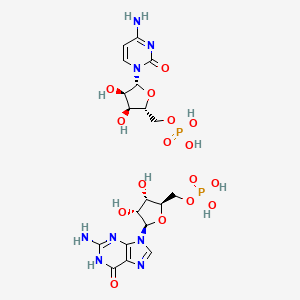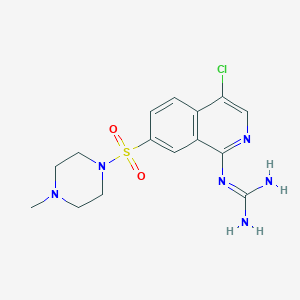![molecular formula C36H21N9O12 B13747072 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple triazole and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the use of solvothermal reactions, where flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide are reacted with metal salts like dysprosium and samarium . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal reactors that can maintain the necessary high temperatures and pressures. The process would also require purification steps to isolate the compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology
In biological research, the compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.
Medicine
Potential medical applications include the development of diagnostic agents and therapeutic compounds, particularly those targeting metal ion-related diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The triazole and carboxylic acid groups act as ligands, binding to metal ions and facilitating various chemical reactions. These interactions can influence molecular pathways involved in catalysis, ion transport, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium chloride
- 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
- 1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene
Uniqueness
Compared to similar compounds, 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is unique due to its multiple triazole groups, which enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Eigenschaften
Molekularformel |
C36H21N9O12 |
|---|---|
Molekulargewicht |
771.6 g/mol |
IUPAC-Name |
5-[4-[3,5-bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H21N9O12/c46-31(47)19-4-20(32(48)49)8-25(7-19)43-13-28(37-40-43)16-1-17(29-14-44(41-38-29)26-9-21(33(50)51)5-22(10-26)34(52)53)3-18(2-16)30-15-45(42-39-30)27-11-23(35(54)55)6-24(12-27)36(56)57/h1-15H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChI-Schlüssel |
VOFGPCJRECZJLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CN(N=N4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CN(N=N6)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

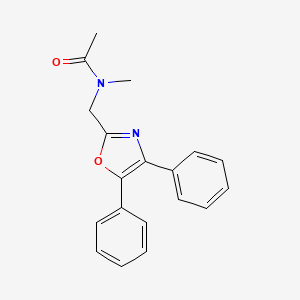

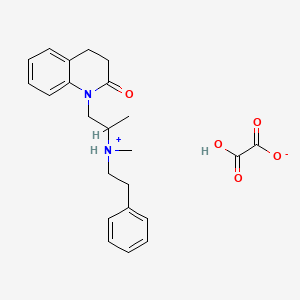

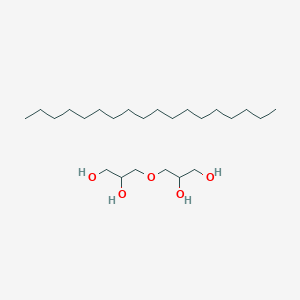
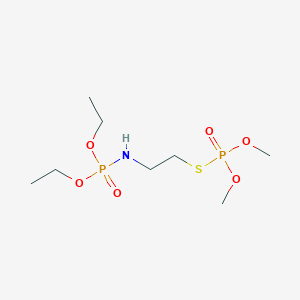
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

